![molecular formula C7H13NS B2854552 Octahydrothieno[3,4-c]pyridine CAS No. 1500521-70-9](/img/structure/B2854552.png)
Octahydrothieno[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Octahydrothieno[3,4-c]pyridine is a compound with the molecular formula C7H13NS . It has a molecular weight of 143.25 g/mol . The IUPAC name for this compound is 1,3,3a,4,5,6,7,7a-octahydrothieno[3,4-c]pyridine .
Molecular Structure Analysis
The molecular structure of Octahydrothieno[3,4-c]pyridine includes a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 sulfide, and 1 tetrahydro-thiophene .Physical And Chemical Properties Analysis
Octahydrothieno[3,4-c]pyridine has a molecular weight of 143.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 143.07687059 g/mol . The Topological Polar Surface Area is 37.3 Ų . It has a Heavy Atom Count of 9 .Scientific Research Applications
Coordination Chemistry and Material Science
Octahydrothieno[3,4-c]pyridine derivatives have been explored for their potential in creating coordination compounds with unique properties. The study by Alvarez-Larena et al. (1995) investigated the conformational aspects of lactone fused perhydroisoxazolo[2,3-a]pyridines. These molecules show a distinct conformation in solid state, which can have implications for designing molecular structures with specific electronic or physical properties, potentially useful in material science.
Metal Organic Frameworks (MOFs) and Catalysis
The synthesis of complex coordination polymers, as seen in the work by Qin et al. (2005), showcases the use of pyridine derivatives in creating three-dimensional lanthanide coordination polymers with rutile and unprecedented rutile-related topologies. Such frameworks could have significant implications in catalysis, gas storage, or separation processes due to their unique structural properties.
Organic Synthesis and Drug Design
The insertion chemistry of Cp*2Y(2-pyridyl) compounds, as researched by Deelman et al. (1994), offers insight into the synthetic versatility of pyridine derivatives. This work highlights the potential for such compounds in organic synthesis, particularly in the selective formation of complex molecules that could serve as intermediates in drug design or the synthesis of functional materials.
Photophysical and Electromagnetic Properties
Studies on bistridentate ruthenium(II) polypyridyl-type complexes, as conducted by Abrahamsson et al. (2008), explore the photophysical properties of pyridine-based ligands in coordination compounds. These materials exhibit long-lived excited states, making them suitable for applications in light-emitting devices, solar energy conversion, and as photosensitizers in photodynamic therapy.
properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrothieno[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJYPBUZLXTAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrothieno[3,4-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


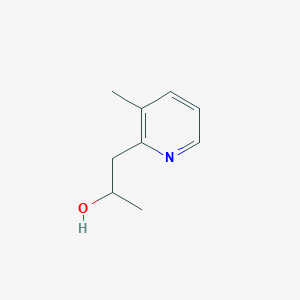
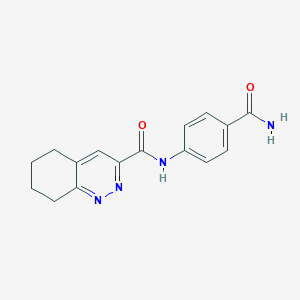
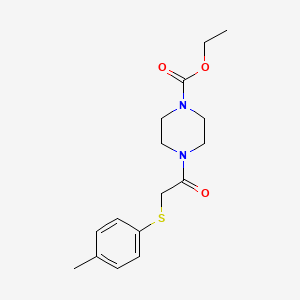
![Ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)

![N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2854480.png)

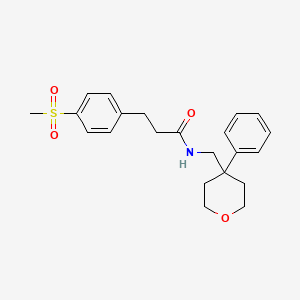

![tert-butyl N-[(1r,3r)-3-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B2854488.png)
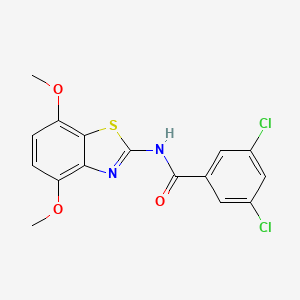
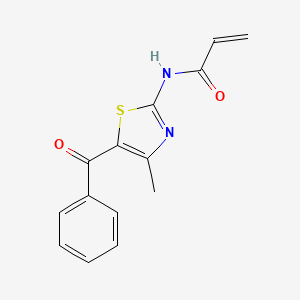
![1'-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2854491.png)